Peimisine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Determination and Visualization of Peimine and Peiminine Content in Fritillaria thunbergii Bulbi

Scientific Field: Traditional Chinese Medicine (TCM), Chemometrics

Application Summary: Peimine and Peiminine are the main biologically active components of Fritillaria thunbergii Bulbi (FTB). Determining their content is important for grading, processing, and trading of FTB.

Methods of Application: Spectral data were extracted from the hyperspectral images. High-performance liquid chromatography (HPLC) was conducted to determine the reference peimine and peiminine content.

Peimisine Ameliorates DSS-induced Colitis

Scientific Field: Pharmacology, Microbiology

Application Summary: Peimisine has been found to ameliorate colitis in mice by suppressing Jak–Stat activation and alleviating gut microbiota dysbiosis.

Methods of Application: The protective effects were evaluated by the disease activity index, colonic length, hematoxylin–eosin, and AB/PAS Staining.

Results: Peimisine treatment could reduce the disease activity index, prevent colonic shortening, and alleviate colon tissue damage.

Peiminine Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway

Scientific Field: Dermatology, Pharmacology

Application Summary: Peiminine is known for its antioxidant and anti-inflammatory effects in conditions such as mastitis and arthritis. This study investigated the effect of peiminine on inflammation induced by Cutibacterisum acnes (C.

Methods of Application: The study used mouse bone marrow-derived macrophages (BMDMs) to investigate the effect of peiminine on C. acnes-induced inflammatory responses. The expression of inflammatory mediators such as pro-interleukin-1β (pro-IL-1β), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) were measured.

Results: Peiminine was found to inhibit the C. acnes-induced expression of inflammatory mediators in BMDMs. It suppressed the activation of NF-κB without affecting the activation of MAPK pathways. The study also found that peiminine suppressed inflammatory cytokine expression and ameliorated histological symptoms in C.

Peimisine as a Potential Anticancer Agent

Scientific Field: Oncology, Pharmacology

Application Summary: Peimisine has been studied for its potential anticancer properties. It has been found to induce apoptosis in various cancer cell lines, including lung cancer, breast cancer, and colorectal cancer cells.

Methods of Application: The study involved treating cancer cells with varying concentrations of peimisine and then assessing cell viability, apoptosis, and autophagy markers.

Results: Peimisine treatment resulted in decreased cell viability, increased apoptosis, and modulation of autophagy in the treated cancer cells.

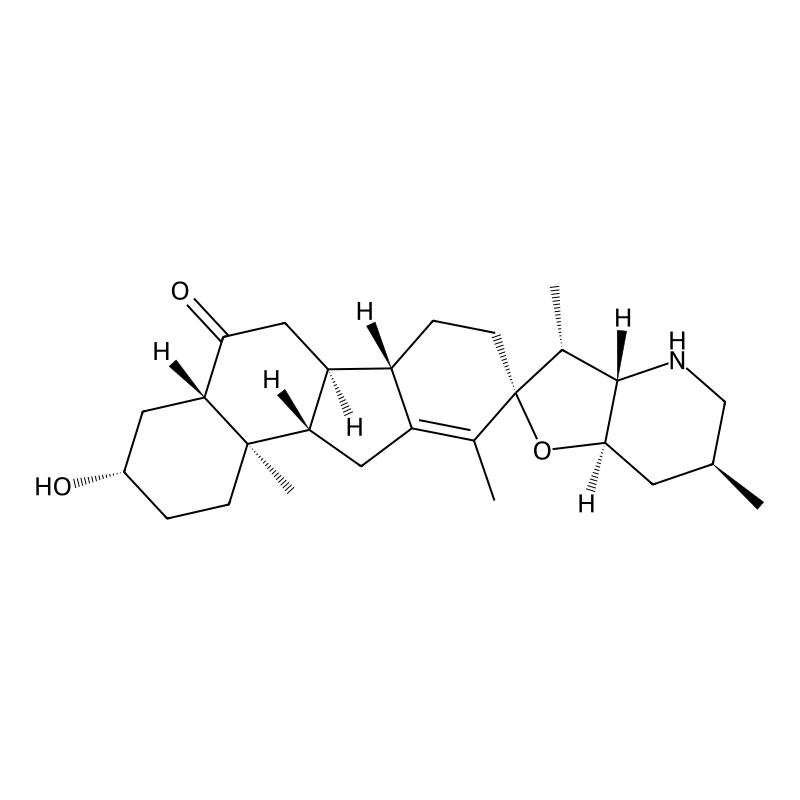

Peimisine is a steroidal alkaloid primarily derived from the genus Fritillaria, particularly Fritillaria ussuriensis. It has garnered attention in pharmacology due to its diverse biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. The molecular structure of peimisine consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its unique chemical properties and biological functions.

Peimisine's mechanism of action for its various biological activities is still under investigation. Here are some potential mechanisms based on current research:

- Anti-tumor activity: Peimisine might induce apoptosis (programmed cell death) in cancer cells [].

- Anti-inflammatory activity: It could modulate the activity of inflammatory mediators, potentially reducing inflammation [].

- Antihypertensive activity: Peimisine's ACE inhibitory properties might contribute to lowering blood pressure [].

- Cough suppression: Its interaction with muscarinic receptors, involved in airway smooth muscle contraction, could be a potential mechanism for cough suppression [].

Peimisine exhibits significant biological activities:

- Anti-inflammatory Effects: Research indicates that peimisine can ameliorate colitis by inhibiting the Janus kinase-signal transducer and activator of transcription (Jak-Stat) signaling pathway. This action helps restore gut microbiota balance and reduces macrophage polarization towards pro-inflammatory M1 types .

- Neuroprotective Properties: It has shown potential in protecting neuronal cells from damage, possibly through its interaction with acetylcholinesterase enzymes .

- Antitumor Activity: Preliminary studies suggest that peimisine may inhibit tumor growth by modulating various signaling pathways involved in cancer progression.

The synthesis of peimisine can be achieved through several methods:

- Extraction from Natural Sources: Traditionally, peimisine is extracted from the bulbs of Fritillaria species.

- Chemical Synthesis: Recent advancements have introduced synthetic routes, such as the one-pot hydrazination method leading to cyclopamine . Additionally, several derivatives have been synthesized to improve its pharmacological properties.

Peimisine has several applications in medicine and pharmacology:

- Pharmaceutical Development: Due to its anti-inflammatory and neuroprotective properties, peimisine is being explored for potential therapeutic applications in treating diseases like inflammatory bowel disease and neurodegenerative disorders.

- Research Tool: Its ability to modulate specific signaling pathways makes it valuable in research studies aimed at understanding disease mechanisms and drug development.

Studies on peimisine interactions reveal its capacity to influence various biological pathways:

- Jak-Stat Pathway: Peimisine suppresses the activation of this pathway, which is crucial in inflammatory responses. This suppression helps restore balance in immune cell populations .

- Gut Microbiota Modulation: Peimisine has been shown to alter gut microbiota composition positively, enhancing the abundance of beneficial microbes while reducing harmful ones .

Peimisine shares structural and functional similarities with other steroidal alkaloids. Here are some comparable compounds:

| Compound | Source | Biological Activity |

|---|---|---|

| Peimine | Fritillaria species | Anti-inflammatory; neuroprotective |

| Peiminine | Fritillaria species | Similar anti-inflammatory effects |

| Sipeimine | Fritillaria species | Exhibits shorter half-lives; less potent |

Uniqueness of Peimisine

While peimine and peiminine share similar sources and some biological activities, peimisine stands out due to its specific efficacy in modulating the Jak-Stat pathway and its broader range of potential therapeutic applications. Its unique chemical structure also contributes to distinct pharmacological profiles compared to its counterparts.

Peimisine is a steroidal alkaloid with the molecular formula C₂₇H₄₁NO₃ and a molecular weight of 427.6 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 19773-24-1 and is also known by the synonyms Ebeiensine and various systematic chemical nomenclature designations [1] [3]. The International Union of Pure and Applied Chemistry name for peimisine describes it as a complex spiro compound: Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-5(6H)-one with multiple substituents and specific stereochemical configurations [1].

The stereochemical configuration of peimisine is characterized by the designation (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR), indicating the absolute configuration at eleven chiral centers within the molecule [3]. This complex stereochemistry reflects the highly three-dimensional nature of the steroidal alkaloid framework and contributes significantly to its biological activity and physical properties. The canonical Simplified Molecular-Input Line-Entry System notation for peimisine is C[C@]12CCC@HC[C@@H]1C(=O)C[C@@H]1[C@@H]2CC2[C@H]1CC[C@]1(O[C@@H]3CC@HCN[C@H]3[C@H]1C)C=2C, which encodes the complete stereochemical information [3].

Peimisine belongs to the jervine-type steroidal alkaloids, which distinguishes it structurally from related compounds such as peimine and peiminine that belong to the cevanine-type class [4] [5]. The molecular structure features a characteristic spiro ring system that connects the steroid backbone to a nitrogen-containing heterocyclic moiety [1] [3]. This spiro junction is a defining structural feature that contributes to the unique three-dimensional architecture of the molecule.

Spectroscopic Analysis: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Data

The structural elucidation of peimisine has been significantly advanced through comprehensive spectroscopic analyses, particularly through nuclear magnetic resonance spectroscopy techniques. A critical structural revision of peimisine was accomplished using two-dimensional nuclear magnetic resonance methods, specifically proton-proton correlation spectroscopy, proton-carbon-13 correlation spectroscopy, and nuclear Overhauser effect spectroscopy [6] [7]. These advanced spectroscopic techniques provided definitive evidence for the correct molecular structure and stereochemical configuration.

The two-dimensional nuclear magnetic resonance analysis revealed important connectivity patterns within the peimisine molecule through correlation spectroscopy experiments, which identify coupled protons within the molecular framework [6]. The nuclear Overhauser effect spectroscopy data provided crucial spatial proximity information, allowing researchers to determine the three-dimensional arrangement of atoms and confirm stereochemical assignments [6]. The combination of proton and carbon-13 nuclear magnetic resonance data, including both one-dimensional and two-dimensional experiments, established the complete structural framework of the molecule.

Carbon-13 nuclear magnetic resonance spectroscopy data for peimisine has been utilized for comparative structural analysis with related alkaloids. The carbon-13 chemical shift patterns are particularly diagnostic for distinguishing between different steroidal alkaloid types and for confirming structural assignments [6]. These spectroscopic fingerprints have been instrumental in establishing that peimisine represents a distinct structural entity within the family of Fritillaria alkaloids.

Infrared spectroscopy analysis of peimisine provides information about functional groups present in the molecule. The infrared spectrum would be expected to show characteristic absorption bands for the hydroxyl group, carbonyl functionality, and the nitrogen-containing heterocyclic system [6]. However, the literature notes that infrared spectroscopy alone is insufficient for definitive stereochemical assignments in jervine-type steroidal alkaloids, necessitating the use of nuclear magnetic resonance techniques for complete structural characterization [6].

Mass spectrometry data for peimisine confirms the molecular weight and provides fragmentation patterns characteristic of steroidal alkaloids. The molecular ion peak at m/z 427 corresponds to the molecular formula C₂₇H₄₁NO₃ [1]. Mass spectrometric analysis has been employed in analytical methods for the simultaneous determination of peimisine alongside related alkaloids such as peimine and peiminine [8] [9].

X-ray Crystallography and Three-Dimensional Conformational Studies

While specific X-ray crystallographic data for peimisine was not identified in the available literature, the general principles and importance of X-ray crystallography for steroidal alkaloid structural determination are well established. X-ray crystallography represents the gold standard for definitive three-dimensional structural determination of complex molecules such as steroidal alkaloids [10] [11]. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles that define the complete three-dimensional molecular geometry.

The literature specifically notes that for jervine-type steroidal alkaloids like peimisine, certain stereochemical configurations, particularly at positions such as carbon-17, cannot be safely determined without X-ray diffraction analysis or advanced nuclear magnetic resonance techniques including nuclear Overhauser effect methods and carbon-13 nuclear magnetic resonance [6]. This emphasizes the critical importance of three-dimensional structural analysis for accurate stereochemical assignments in these complex molecules.

Computational conformational studies and molecular modeling approaches have become increasingly important for understanding the three-dimensional properties of complex steroidal alkaloids. These methods can predict preferred conformations, identify energy barriers between different conformational states, and provide insights into molecular flexibility and dynamics [12] [13]. For peimisine, such studies would be particularly valuable given the complex polycyclic structure with multiple chiral centers and the spiro ring junction.

The three-dimensional conformational properties of peimisine are critical for understanding its biological activity and interactions with molecular targets. The rigid steroidal framework combined with the flexible regions around the nitrogen-containing heterocycle creates a molecule with defined spatial characteristics that determine its pharmacological properties [14]. Conformational analysis reveals how the molecule can adopt different spatial arrangements while maintaining its core structural integrity.

Comparative Analysis with Structural Analogues

Peimisine exhibits significant structural relationships with other major alkaloids found in Fritillaria species, particularly peimine and peiminine, yet maintains distinct molecular characteristics that define its unique identity within this alkaloid family [15] [16] [17]. The comparative analysis reveals both similarities and critical differences that contribute to the distinct biological and chemical properties of each compound.

Peimine, with molecular formula C₂₇H₄₅NO₃ and molecular weight 431.65 grams per mole, represents a cevanine-type steroidal alkaloid that differs from peimisine in having four additional hydrogen atoms and lacking the ketone functionality present in peimisine [15] [16]. The melting point of peimine ranges from 223-224°C, which is significantly lower than peimisine's melting point of 270°C, reflecting differences in molecular packing and intermolecular interactions [18] [19]. Peimine is characterized by three hydroxyl groups positioned at specific locations on the steroid framework, creating a saturated system with different hydrogen bonding patterns compared to peimisine.

Peiminine, with molecular formula C₂₇H₄₃NO₃ and molecular weight 429.64 grams per mole, serves as an intermediate structural analogue between peimine and peimisine [17]. With a melting point of 267°C, peiminine demonstrates thermal stability closer to peimisine than to peimine [17]. Peiminine is also classified as a cevanine-type steroidal alkaloid but incorporates structural features that bridge the gap between the fully saturated peimine and the ketone-containing peimisine.

The fundamental structural distinction lies in the alkaloid classification: peimisine belongs to the jervine-type steroidal alkaloids, while both peimine and peiminine are cevanine-type steroidal alkaloids [4] [5]. This classification difference reflects distinct biosynthetic pathways and different core structural architectures. The jervine-type structure of peimisine includes the characteristic spiro ring system and ketone functionality that are absent in the cevanine-type analogues.

Metabolomic and transcriptomic analyses have revealed differential distribution patterns of these alkaloids within Fritillaria species, with peimisine and peiminine showing higher concentrations in Fritillaria thunbergii compared to other species [4] [20]. These distribution patterns suggest species-specific biosynthetic capabilities and potentially different ecological or pharmacological roles for each alkaloid within the plant's chemical defense and physiological systems.